molecular formula C9H10N2O B160023 (2S,3S)-3-phenylaziridine-2-carboxamide CAS No. 133474-07-4

(2S,3S)-3-phenylaziridine-2-carboxamide

Cat. No.: B160023
CAS No.: 133474-07-4
M. Wt: 162.19 g/mol
InChI Key: GPBCRRMRLBDOKI-SFYZADRCSA-N
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Description

(2S,3S)-3-phenylaziridine-2-carboxamide (CAS 88286-06-0) is a chiral aziridine derivative of significant value in asymmetric organic synthesis. Compounds with this stereospecific, strained three-membered ring structure are recognized as versatile chirons, or chiral synthons, for the construction of enantiomerically pure biologically active molecules . The 2-amino-4-picoline is a key intermediate in the synthesis of various carboxamide derivatives, which are ubiquitous functional groups in pharmaceuticals . The cis-configured aziridine scaffold is a synthetic equivalent of protected serine aldehydes, but with superior configurational stability, making it a crucial building block for synthesizing natural products like alkaloids and sphingoids, as well as approved drugs and potential medications . Its high reactivity allows for regioselective ring-opening at the less substituted carbon atom by various nucleophiles, enabling access to complex vicinal amino alcohols and 1,3-disubstituted propane units commonly found in active pharmaceutical ingredients (APIs) . This product is intended for research purposes as a key synthetic intermediate and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

133474-07-4

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2S,3S)-3-phenylaziridine-2-carboxamide

InChI

InChI=1S/C9H10N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,7-8,11H,(H2,10,12)/t7-,8-/m0/s1

InChI Key

GPBCRRMRLBDOKI-SFYZADRCSA-N

SMILES

C1=CC=C(C=C1)C2C(N2)C(=O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](N2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2C(N2)C(=O)N

Synonyms

2-Aziridinecarboxamide,3-phenyl-,trans-(9CI)

Origin of Product

United States

Preparation Methods

Epoxide-to-Aziridine Conversion

The Darzens reaction is employed to synthesize ethyl 3-phenylglycidate, a critical epoxide intermediate. This compound exists as a mixture of cis and trans isomers, which are separated via crystallization of their sodium salts. For example, sodium trans-3-phenylglycidate is resolved using 1-phenylethylamine, yielding optically pure (2S,3R) and (2R,3S) enantiomers.

Azide-Mediated Ring Opening

The Staudinger reaction is utilized to convert epoxides to aziridines. Treatment of 3-phenylglycidate with sodium azide and ammonium chloride generates an azido alcohol, which undergoes cyclization with triphenylphosphine to form the aziridine ring. This step is pivotal for retaining stereochemical integrity, as demonstrated by the synthesis of methyl (2R,3S)-3-phenylaziridine-2-carboxylate with 98% enantiomeric excess (e.e.).

Stereochemical Control and Resolution

Achieving the (2S,3S) configuration requires meticulous stereochemical manipulation.

Diastereomeric Salt Formation

Optical resolution of racemic aziridine carboxylates is performed using chiral resolving agents. For instance:

  • 1-Phenylethylamine resolves trans-3-phenylglycidate into (2S,3R) and (2R,3S) enantiomers.

  • Ephedrine separates cis-3-phenylglycidate derivatives, enabling access to (2S,3S) and (2R,3R) configurations.

Asymmetric Synthesis

The Sharpless asymmetric epoxidation of allylic alcohols provides enantiomerically enriched epoxides, which are subsequently converted to aziridines. This method avoids resolution steps and directly yields the desired (2S,3S) isomer with >90% e.e. under optimized conditions.

Carboxamide Formation

The ester-to-carboxamide conversion involves two steps:

Saponification of Aziridine Carboxylates

Methyl (2S,3S)-3-phenylaziridine-2-carboxylate is hydrolyzed using 2 N NaOH to yield the corresponding carboxylic acid. Reaction conditions (temperature, solvent) are critical to prevent ring opening.

Amidation with Ammonia

The carboxylic acid intermediate is treated with ammonium chloride and a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the carboxamide. Yields exceeding 85% are reported when using dimethylformamide (DMF) as the solvent.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and purity:

  • Continuous Flow Chemistry : Enhances reaction control and reduces byproducts during aziridine ring closure.

  • Automated Crystallization : Ensures high enantiomeric purity (>99%) of intermediates.

Reaction Optimization and Challenges

Side Reactions and Mitigation

  • Ring-Opening : Aziridines are prone to nucleophilic attack. Using anhydrous solvents (e.g., CH₂Cl₂) and low temperatures minimizes degradation.

  • Racemization : Basic conditions during saponification can epimerize stereocenters. Buffered aqueous solutions (pH 7–8) are recommended.

Yield and Purity Data

StepConditionsYield (%)Purity (e.e. %)Source
Epoxide resolution1-Phenylethylamine, ethanol7299
Aziridine formationNaN₃, NH₄Cl, Ph₃P6898
Carboxamide synthesisHATU, DMF, 25°C8599

Emerging Methodologies

Enzymatic Resolution

Lipase-catalyzed hydrolysis of aziridine carboxylates offers an eco-friendly alternative, achieving 90% e.e. in pilot studies.

Photocatalytic Cyclization

Recent advances use visible-light catalysis to form aziridine rings from α-diazoamides, reducing reliance on toxic azide reagents .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-phenylaziridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve the use of appropriate solvents and temperature control to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.

Scientific Research Applications

(2S,3S)-3-phenylaziridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3S)-3-phenylaziridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Key Structural Features
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties
(2S,3S)-3-Phenylaziridine-2-carboxamide Aziridine ring Phenyl, carboxamide ~162.2 (calculated) High ring strain, chiral centers
Methyl-2-(2-((3-(trifluoromethyl)phenyl)amino)benzamido)benzamide B13 Benzamide scaffold Trifluoromethyl, multiple aromatic amines 447.10 Lipophilic, aromatic stacking
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Pyrrolidine ring Hydroxy, thiazolyl-benzyl, benzamido ~500 (estimated) Hydrogen-bonding, heterocyclic interactions

Analysis :

  • Aziridine vs. Benzamide/Pyrrolidine Scaffolds : The three-membered aziridine ring in the target compound introduces significant ring strain compared to the five-membered pyrrolidine (e.g., Example 30 in ) or planar benzamide derivatives (e.g., B13 in ). This strain enhances reactivity in ring-opening reactions, a property absent in larger, less-strained analogues.
  • Substituent Effects : The trifluoromethyl group in B13 increases lipophilicity and metabolic stability , whereas the thiazolyl group in Example 30 facilitates target binding via π-π stacking or metal coordination. The phenyl group in the target compound offers moderate aromatic interactions but lacks electron-withdrawing or heterocyclic diversity.

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